molecular formula C11H13F2NO3S B2656408 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine CAS No. 2309314-29-0

3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine

Cat. No. B2656408
CAS RN: 2309314-29-0
M. Wt: 277.29
InChI Key: TYVVOCXBTOAQRL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in the development of new drugs. This compound is a member of the azetidine family, which is known for its unique chemical properties and diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine promotes the acetylation of histone proteins, which leads to the activation of gene expression. This mechanism of action has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine are still being studied. However, it has been shown to have potent anticancer and anti-inflammatory effects in vitro and in vivo. In addition, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been found to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine is its potent inhibitory activity against HDAC enzymes, which makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine. One area of research is the development of new HDAC inhibitors based on the structure of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine. Another area of research is the study of the biochemical and physiological effects of this compound in various disease models. Additionally, the development of new synthetic methods for the preparation of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine could lead to more efficient and cost-effective production of this compound for use in research and drug development.

Synthesis Methods

The synthesis of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine involves several steps. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding enamine. The enamine is then reacted with difluoromethyl iodide to produce the difluoromethylated product. The final step involves the reaction of the difluoromethylated product with sulfonyl chloride to form 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine.

Scientific Research Applications

3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects, and 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has the potential to be a valuable addition to the arsenal of HDAC inhibitors.

properties

IUPAC Name

3-(difluoromethyl)-1-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c1-17-9-2-4-10(5-3-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVVOCXBTOAQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine

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